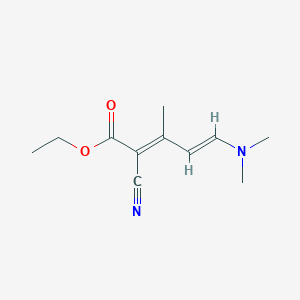

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester

Description

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester is a conjugated dienoic acid derivative characterized by its α,β-unsaturated ester backbone and functionalized substituents. The compound features:

- Cyano group at position 2, enhancing electrophilicity and reactivity in nucleophilic additions .

- Ethyl ester moiety, which stabilizes the carboxylic acid group and influences lipophilicity .

This compound is commercially available (e.g., CymitQuimica, Ref: 10-F317386) and is utilized as an intermediate in organic synthesis, pharmacological research, and fine chemical production . Its stereochemistry (2E,4E) ensures rigidity in the conjugated system, impacting electronic properties and binding affinity in biological systems .

Properties

IUPAC Name |

ethyl (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-11(14)10(8-12)9(2)6-7-13(3)4/h6-7H,5H2,1-4H3/b7-6+,10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGOQCNJUUVNIU-AVQMFFATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C=CN(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C=C/N(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Conjugated Diene System: This can be achieved through a series of aldol condensations and dehydration reactions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Addition of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

Substitution: Reagents like sodium cyanide (NaCN) and dimethylamine (CH₃)₂NH are used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester involves its interaction with specific molecular targets. The cyano and dimethylamino groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The conjugated diene system may also participate in electron transfer reactions, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Polarity: The target compound’s cyano and dimethylamino groups increase polarity compared to phenyl or alkyl-substituted analogs, affecting solubility and bioavailability .

- Steric Effects : Bulky groups (e.g., tetramethylnaphthalenyl in ) reduce rotational freedom, enhancing photostability for optical applications.

- Stereochemistry : The 4Z isomer in exhibits reduced conjugation compared to the 4E configuration, impacting UV absorption and reactivity .

Key Observations :

- The target compound’s synthesis likely parallels methods for analogous dienoates, though yields are unspecified in available data .

- Cyano-substituted analogs (e.g., ) require precise stoichiometry to avoid side reactions, reducing yields compared to non-cyano derivatives .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Key Observations :

- The target compound’s dimethylamino group enhances solubility in polar solvents compared to phenyl-substituted analogs .

- Solid-state stability varies; cyano derivatives (e.g., ) often require low-temperature storage to prevent decomposition.

Biological Activity

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester is a synthetic organic compound notable for its complex structure and potential biological activities. This compound possesses a cyano group, a dimethylamino group, and a conjugated diene system, which contribute to its reactivity and biological interactions. The compound has garnered interest for its possible applications in medicinal chemistry, particularly in the realms of enzyme inhibition and antioxidant activity.

- Molecular Formula : C11H16N2O2

- Molar Mass : 208.26 g/mol

- Density : 1.035 g/cm³ (predicted)

- Boiling Point : 308.4 °C (predicted)

- pKa : 7.83 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and dimethylamino groups are crucial for binding to enzymes or receptors, modulating their activity. The conjugated diene system may also facilitate electron transfer reactions that influence the compound's reactivity and biological effects.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. A study demonstrated that certain pyrimidine derivatives related to this compound showed high antioxidant activity, with some achieving an activity percentage between 71% to 82% when compared to Trolox, a standard antioxidant reference .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a lipoxygenase inhibitor, which is relevant in inflammatory processes. For instance, one derivative exhibited an IC50 value comparable to known lipoxygenase inhibitors such as NDGA . This suggests potential therapeutic applications in conditions where lipoxygenase activity is implicated.

Study on Antioxidant Properties

A recent study examined the antioxidant capacity of various derivatives of this compound. The results indicated that compounds with additional double bonds exhibited enhanced antioxidant activity due to structural similarities with natural substrates .

Lipoxygenase Inhibition Analysis

In another study focusing on enzyme inhibition, several derivatives were synthesized and tested against soybean lipoxygenase. The most active derivative showed strong interactions with key amino acids in the enzyme's active site, suggesting a well-defined binding mode that could be exploited for drug design .

Comparative Analysis

| Compound | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| This compound | Antioxidant | N/A | High antioxidant potential |

| Pyrimidine derivative 1 | Lipoxygenase inhibitor | 1.1 μM | Comparable to NDGA |

| Pyrimidine derivative 2 | Lipoxygenase inhibitor | 10.7 μM | Moderate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.